Cimetidine crystallizes in a monoclinic form (space group P21/c). [ [] ] Its structure has been determined using X-ray analysis and refined to an R-factor of 0.035. [ [] ] The molecule exhibits an intramolecular N…HN hydrogen bond between the imidazole ring and the guanidine group, forming a stable ten-membered ring. [ [] ] Intermolecular hydrogen bonds originating from the cyanoguanidine group link two neighboring molecules in a head-to-tail arrangement forming a twelve-membered ring. These molecule pairs further connect through hydrogen bonds between the imidazole ring and cyano groups, creating waved layers. [ [] ]
The synthesis of 1-Cyano-2-methyl-3-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)isothiourea typically involves several key steps:
1-Cyano-2-methyl-3-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)isothiourea can participate in various chemical reactions:
The mechanism of action of 1-Cyano-2-methyl-3-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)isothiourea is primarily attributed to its ability to mimic histidine residues in proteins due to the presence of the imidazole ring. This structural similarity allows it to interact with various enzymes, potentially acting as an enzyme inhibitor.
Research indicates that compounds containing imidazole rings often exhibit significant biological activities, including antimicrobial and anticancer properties. These effects are likely mediated through inhibition of specific enzyme pathways critical for cellular function .
The physical and chemical properties of 1-Cyano-2-methyl-3-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)isothiourea include:
Property | Value |
---|---|
Molecular Weight | 269.39 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
LogP | 1.31 |
Stability | Stable under normal conditions |
These properties indicate that the compound is likely soluble in organic solvents, making it suitable for various laboratory applications .
1-Cyano-2-methyl-3-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)isothiourea has several scientific applications:
The compound exhibits systematic structural features confirmed through multiple analytical techniques. Its core consists of a 5-methylimidazole moiety connected via a methylthioethyl linker (-CH₂-S-CH₂-CH₂-) to a modified isothiourea group featuring both cyano and methyl substituents. This arrangement creates distinctive electronic properties, including charge delocalization across the thiourea-nitrogen system and aromatic character within the imidazole ring [4] .
Systematic Nomenclature:The IUPAC name, methyl N-cyano-N'-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidothioate, precisely defines its atomic connectivity:
Synonym Diversity:Chemical suppliers and databases list numerous synonyms reflecting its synthetic relationships:
Key Spectroscopic Identifiers:
Table 1: Fundamental Structural Identifiers
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₀H₁₅N₅S₂ |
CAS Registry Number | 52378-40-2 |
Exact Mass | 269.39 g/mol |
Canonical SMILES | CC1=C(N=CN1)CSCCN(C#N)C(=N)SC |
InChIKey | WSUNDBVVUCLXTG-UHFFFAOYSA-N (varies per tautomer) |
LogP (Partition Coefficient) | 1.31 - 2.07 (indicates moderate lipophilicity) |
The compound emerged primarily through pharmaceutical development rather than targeted academic synthesis. Its significance is inextricably linked to the industrial production of cimetidine (Tagamet™), the pioneering histamine H₂-receptor antagonist launched in the 1970s for ulcer treatment. During process optimization and impurity profiling studies, this molecule was identified as Cimetidine Impurity A – a transformation product arising during synthesis or storage [7].
Synthetic Milestones:The original cimetidine route (US4200761A patent) involved condensation of 5-methyl-4-(chloromethyl)imidazole with 1-(2-chloroethyl)-3-cyano-2-methylisothiourea. This process was later refined using phase-transfer catalysis (PTC) to enhance yield and purity:
Industrial Evolution:Large-scale production (e.g., by Henan Tianfu Chemical) reached capacities of 10 metric tons/month with purity ≥99% through:
Analytical Recognition:Adoption as European Pharmacopoeia Reference Standard (Cimetidine Impurity A) established its importance in quality control. This required rigorous characterization of its:
Table 2: Historical Evolution of Synthesis Methods
Synthetic Approach | Key Features | Advantages/Limitations |
---|---|---|
Initial Halogen Displacement | 5-methyl-4-(chloromethyl)imidazole + chloroethylisothiourea precursor | Moderate yields (65-72%), impurity challenges |
Phase-Transfer Catalysis (PTC) | Benzyltriethylammonium chloride catalyst, NaOH, organic/aqueous biphasic | Higher yields (85-90%), reduced side reactions |
Modern Industrial Process | Temperature-controlled alkylation (20-25°C), chromatographic purification | Scalability, ≥99% purity, 10-ton/month capacity |
This compound embodies critical structural motifs driving contemporary heterocycle and organosulfur research. Its imidazole-isothiourea conjugate system provides a template for studying:
Analytical Chemistry Applications:Its separation behavior informs HPLC method development for complex heterocycles:
Synthetic Versatility:Reactive sites enable diverse transformations central to medicinal chemistry:
Emerging Research Directions:Recent innovations (2024–2025) highlight its evolving scientific roles:
Fundamental Sulfur Chemistry Insights:The molecule serves as a model for:
This compound remains pivotal in advancing heterocyclic synthesis methodologies, pharmaceutical impurity control, and bioisostere design – cementing its enduring relevance in organic and medicinal chemistry research.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: